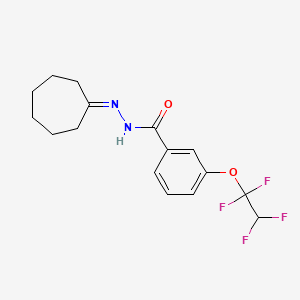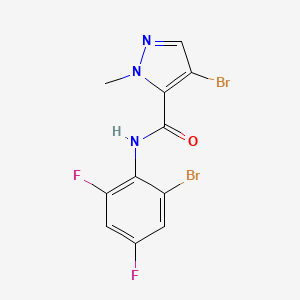![molecular formula C20H19N7O3 B10893916 7-(3-nitrophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10893916.png)
7-(3-nitrophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-NITROPHENYL)-N~3~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both nitrophenyl and pyrazole moieties contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 7-(3-NITROPHENYL)-N~3~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring system . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often incorporating advanced techniques such as microwave-assisted synthesis and flow chemistry .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the pyrazole and pyrimidine rings .
Applications De Recherche Scientifique
7-(3-NITROPHENYL)-N~3~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential as a bioactive molecule.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It finds applications in the development of new materials and as a precursor in the synthesis of various pharmaceuticals
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl and pyrazole moieties contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-(3-NITROPHENYL)-N~3~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidines and pyrazole derivatives. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. For example:
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar core structure but may have different substituents, affecting their reactivity and biological activity.
Pyrazole derivatives: Compounds with different substituents on the pyrazole ring can exhibit diverse chemical behaviors and biological activities
Propriétés
Formule moléculaire |
C20H19N7O3 |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
7-(3-nitrophenyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C20H19N7O3/c1-12-16(13(2)25(3)24-12)10-22-20(28)17-11-23-26-18(7-8-21-19(17)26)14-5-4-6-15(9-14)27(29)30/h4-9,11H,10H2,1-3H3,(H,22,28) |
Clé InChI |
KUCGSOIEQOMJAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C)C)CNC(=O)C2=C3N=CC=C(N3N=C2)C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B10893842.png)
![4-[(E)-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B10893855.png)


![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,4-dimethoxyphenyl)furan-2-carboxamide](/img/structure/B10893869.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-phenylbutanehydrazide](/img/structure/B10893870.png)
![N-(1-methyl-1H-benzimidazol-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide](/img/structure/B10893874.png)
![5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10893882.png)
![4-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10893888.png)

![7-(difluoromethyl)-5-methyl-N-[2-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10893899.png)
![N-[4-(furan-2-yl)butan-2-yl]-N-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10893903.png)
![3-[({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-4-methoxybenzaldehyde](/img/structure/B10893908.png)
![3-(phenylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B10893911.png)
